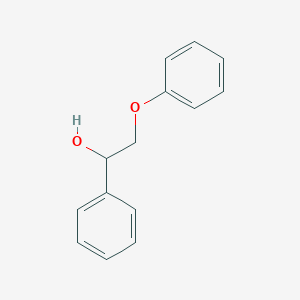
2-Phenoxy-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-phenylethanol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is slightly aromatic and combustible, with a spontaneous ignition point of 436°C .
Synthesis Analysis
The synthesis of 2-Phenoxy-1-phenylethanol involves a two-step process. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor. This is achieved by dissolving 2-bromoacetophenone and phenol in acetone, to which K2CO3 is added .Molecular Structure Analysis
The molecular structure of 2-Phenoxy-1-phenylethanol consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
During the VO (acac)2-catalyzed oxidation of lignin model compound 2-phenoxy-1-phenylethanol, benzaldehyde was unexpectedly observed as a product . In another study, the oxidation of 2-phenoxy-1-phenylethanol was performed with vanadium complexes, which showed that the catalytic activity could be increased by the addition of bulky, alkyl substituents at the phenolate ring .Physical And Chemical Properties Analysis
2-Phenoxy-1-phenylethanol is a slightly yellow oil which is soluble in acetone, alcohol, ether and chloroform, and slightly soluble in water . It has a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Aplicaciones Científicas De Investigación
Homogeneous Catalysis in Lignin Valorization
2-Phenoxy-1-phenylethanol: serves as a model compound for the β-O-4 linkage in lignin. Its catalytic cleavage has been studied using iridium and cobalt pincer complexes. The iridium catalysts prefer the ‘initial C-H addition’ pathway, while the cobalt catalysts favor the ‘direct C-O insertion’ route. This research is crucial for lignin valorization, aiming to convert lignin into valuable chemicals .
Photocatalytic Organic Synthesis
Colloidal quantum dots (QDs) have been utilized as homogeneous photocatalysts in various organic reactions. 2-Phenoxy-1-phenylethanol has been used to study the photocatalytic breaking of β-O-4 bonds in lignin models, transforming lignin into functionalized aromatics under visible light. This application is significant for the efficient use of solar energy in chemical synthesis .
Mecanismo De Acción
Target of Action
The primary target of 2-Phenoxy-1-phenylethanol is the β-O-4 ether bond in lignin . Lignin is a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae. The β-O-4 ether bond is the most abundant linkage within lignin .
Mode of Action
2-Phenoxy-1-phenylethanol interacts with its target through a process known as hydrogenolysis . This process involves the cleavage of the β-O-4 ether bond under certain reaction conditions . The cleavage of this bond is crucial in the depolymerization of lignin, which is a key step in the conversion of lignin into valuable phenolic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Phenoxy-1-phenylethanol is the hydrogenolysis of lignin . This process leads to the production of monophenols, which are valuable compounds in various industries . The hydrogenolysis of lignin is an efficient method for the production of carbon-neutral sustainable fuels and platform chemicals .
Pharmacokinetics
It is known that the compound has a molecular weight of 21426 and a boiling point of 3719±300°C These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
The result of the action of 2-Phenoxy-1-phenylethanol is the cleavage of the β-O-4 ether bond in lignin, leading to the production of monophenols . This process is crucial in the depolymerization of lignin and the production of valuable phenolic compounds .
Safety and Hazards
2-Phenoxy-1-phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-phenoxy-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBICRJXEDSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


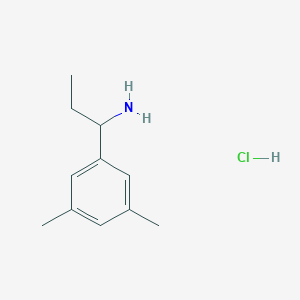
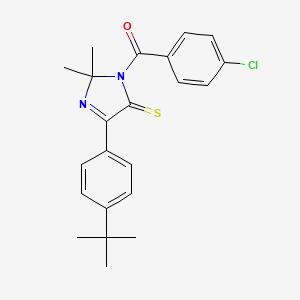
![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)
![1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one](/img/structure/B2873000.png)
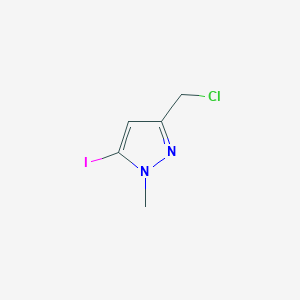

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)
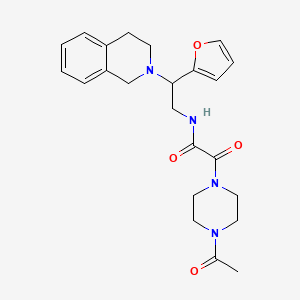
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)
![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)
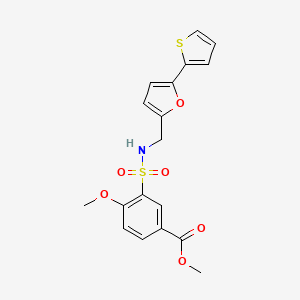
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)